molecular formula C13H12OS B1358590 (3,4-Dimethylphenyl)(thiophen-2-yl)methanone CAS No. 915923-80-7

(3,4-Dimethylphenyl)(thiophen-2-yl)methanone

Cat. No.: B1358590
CAS No.: 915923-80-7
M. Wt: 216.3 g/mol
InChI Key: NULMBVQLHKQESS-UHFFFAOYSA-N
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Description

(3,4-Dimethylphenyl)(thiophen-2-yl)methanone is a chemical compound with the molecular formula C13H12OS It is characterized by the presence of a thiophene ring and a dimethylphenyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethylphenyl)(thiophen-2-yl)methanone typically involves the condensation of 3,4-dimethylbenzaldehyde with thiophene-2-carboxylic acid under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or a base like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (3,4-Dimethylphenyl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the methanone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(3,4-Dimethylphenyl)(thiophen-2-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of (3,4-Dimethylphenyl)(thiophen-2-yl)methanone is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

    (3,4-Dimethylphenyl)(thiophen-2-yl)methanol: A reduced form of the compound with an alcohol group.

    (3,4-Dimethylphenyl)(thiophen-2-yl)carboxylic acid: An oxidized form with a carboxylic acid group.

    (3,4-Dimethylphenyl)(thiophen-2-yl)chloride: A halogenated derivative.

Uniqueness: (3,4-Dimethylphenyl)(thiophen-2-yl)methanone is unique due to its specific combination of a thiophene ring and a dimethylphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

(3,4-dimethylphenyl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12OS/c1-9-5-6-11(8-10(9)2)13(14)12-4-3-7-15-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULMBVQLHKQESS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640552
Record name (3,4-Dimethylphenyl)(thiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-80-7
Record name (3,4-Dimethylphenyl)-2-thienylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915923-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dimethylphenyl)(thiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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